molecular formula C12H22N2O4 B2410224 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid CAS No. 2169311-73-1

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid

Cat. No. B2410224
CAS RN: 2169311-73-1
M. Wt: 258.318
InChI Key: LTAROFVUFUFTCC-UHFFFAOYSA-N
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Description

“5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid” is a synthesized molecule . It is also known as (2S)-1- { [ (tert-butoxycarbonyl)amino]acetyl}-2-pyrrolidinecarboxylic acid .


Synthesis Analysis

The synthesis of this compound involves a multi-step process that includes the reaction of 5-amino-1-pentanol with various reagents.


Molecular Structure Analysis

The molecular formula of this compound is C13H25NO4. The InChI code is 1S/C13H25NO4/c1-9(2)10(7-6-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid. It is soluble in water, ethanol, methanol, and chloroform. The molecular weight is 259.346.

Scientific Research Applications

Synthetic Analgesics and Chemical Synthesis

The compound is structurally related to a class of synthetic analgesics, illustrating the chemical ingenuity in manipulating piperidine derivatives for potential therapeutic uses. Research by Van Daele et al. (1976) outlines the synthesis of several 4-arylamino-4-piperdinecarboxylic acids, which served as precursors for the preparation of potent analgesics. This study highlights the importance of suitable substitutions on nitrogen atoms to afford extremely potent analgesics, showcasing the compound's relevance in synthetic chemistry for pharmaceutical applications (Van Daele et al., 1976).

Hydrogen Bonding and Crystal Structure Analysis

Research into the hydrogen bonding and crystal structures of proton-transfer compounds, including those related to piperidine derivatives, provides insight into the molecular interactions and structural stability of these compounds. Smith et al. (2011) detailed the crystal structures of proton-transfer compounds involving 5-sulfosalicylic acid with various aliphatic nitrogen Lewis bases, including piperidine. This work contributes to our understanding of the comparative structural features and hydrogen-bonding patterns of piperidine derivatives (Smith et al., 2011).

Antimicrobial Activity and Organic Ligands

Patel (2020) explored the synthesis, characterization, and antimicrobial activity of furan ring-containing organic ligands, which include piperidine derivatives. This research is significant for developing new antimicrobial agents, showcasing the potential of piperidine derivatives in contributing to the fight against microbial resistance (Patel, 2020).

Chiral Building Blocks for Alkaloid Synthesis

The development of chiral building blocks for synthesizing piperidine-related alkaloids is crucial for pharmaceutical chemistry. Takahata et al. (2002) investigated a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a promising chiral building block. This research underscores the compound's role in the asymmetric synthesis of biologically active molecules, highlighting its importance in medicinal chemistry (Takahata et al., 2002).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8-4-5-9(10(15)16)13-6-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAROFVUFUFTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid

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